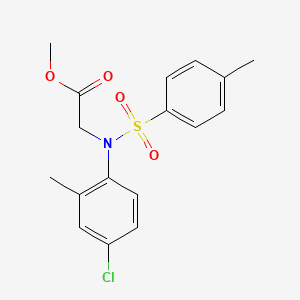
methyl 2-(4-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(4-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate” is a chemical compound with the molecular formula C10H11ClO3 . It is also known as “Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester” and "Methyl 4-chloro-2-methylphenoxyacetate" .
Synthesis Analysis
The synthesis of this compound can be achieved by the chlorination of 2-methylphenyloxyacetic acid methyl ester . The process involves adding 182.04g of 99% 2-methylphenyloxyacetic acid methyl ester (1mol), 0.82g of 99% magnesium chloride, and 0.46g of 99% 2,5-dichlorothiazole to a 500mL four-necked flask . The mixture is then heated to 70°C and 137.70g of 99% sulfonyl chloride (1.01mol) is added dropwise . After the addition is complete, the reaction is maintained at this temperature for 30 minutes . The product is then distilled under a pressure of 1kPa and the fraction collected at 140-150°C is the desired product .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H11ClO3/c1-7-5-8(11)3-4-9(7)14-6-10(12)13-2/h3-5H,6H2,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 214.646 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Improved Synthesis Pathways
- The compound has potential applications in the synthesis of pharmaceuticals, as illustrated by research on improved synthesis pathways for drugs like Clopidogrel Sulfate. This involves esterification, optical resolution, and condensation reactions, highlighting the compound's role in creating intermediates for drug synthesis with advantages such as high yield and quality suitable for industrialization (Hu Jia-peng, 2012).
Chemical Reactions and Derivatives
- Research on the one-pot synthesis of methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates shows the use of aminonitriles reacting with methyl 2-(chlorosulfonyl)acetate, leading to various derivatives through CSIC reaction. This indicates the compound's relevance in synthesizing sulfur-containing heterocycles, which are significant in medicinal chemistry (A. Dobrydnev et al., 2018).
Catalysis and Material Science
- The compound might be used as a precursor or intermediary in catalysis and material science applications. For example, research on the synthesis, coordination, and catalytic use of 1′-(diphenylphosphino)ferrocene-1-sulfonate anion explores sulfonation reactions, indicating potential applications in catalysis and organic synthesis (Martin Zábranský et al., 2018).
Environmental and Analytical Chemistry
- The analysis and behavior of sulfonylurea herbicides under various conditions, as well as the formation of thermostable derivatives for gas chromatography analysis, point towards the compound's utility in environmental science and analytical chemistry. This research can help in understanding the stability and detection of sulfonylurea compounds in environmental samples (P. Klaffenbach et al., 1993).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-(4-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-12-4-7-15(8-5-12)24(21,22)19(11-17(20)23-3)16-9-6-14(18)10-13(16)2/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJZEPVIFXFCID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[benzyl(propan-2-yl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2850234.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B2850239.png)



![4-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2850245.png)

![1-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2850247.png)



![3-(5-bromofuran-2-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2850254.png)

